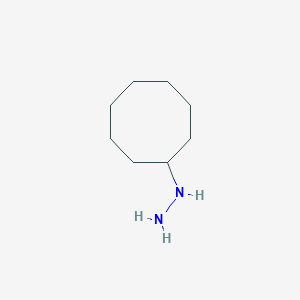

Cyclooctylhydrazine

Description

Significance of Hydrazine (B178648) Chemistry in Advanced Organic Synthesis

Hydrazine (N₂H₄) and its organic derivatives form a cornerstone of modern organic synthesis, renowned for their versatility and reactivity chemblink.comambeed.comgoogle.com. This class of compounds serves as crucial intermediates and synthons for constructing a wide array of nitrogen-containing molecules, including complex heterocyclic systems chemblink.comlookchem.comchemsrc.comnih.gov. The inherent nucleophilicity of the hydrazine moiety, coupled with its ability to participate in condensation reactions and act as a reducing agent, underpins its utility in reactions such as the Wolff-Kishner reduction ontosight.aievitachem.com. Furthermore, hydrazine derivatives are instrumental in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers, highlighting their significant impact on both academic research and industrial applications evitachem.comrightanswerknowledge.comlabseeker.comchemblink.comlookchem.com. Hydrazones, formed through the reaction of hydrazines with carbonyl compounds, are particularly important, often exhibiting diverse biological activities and serving as key intermediates in drug discovery ontosight.ailabseeker.comgnu-darwin.orgbuyersguidechem.commolbase.com. The ability of hydrazines to act as coupling partners in transition metal-catalyzed reactions and as radical precursors further expands their synthetic repertoire ambeed.com.

Overview of Cycloalkylhydrazine Derivatives in Scholarly Discourse

Within the broader discourse on hydrazine chemistry, cycloalkylhydrazine derivatives, including cyclooctylhydrazine, are recognized for their role as specific building blocks. The presence of a cycloalkyl ring, such as the eight-membered cyclooctyl group, imparts distinct lipophilic and steric characteristics to the molecule. Scholarly literature frequently features this compound as a reactant or precursor in the synthesis of more complex organic structures. For instance, it has been employed in the creation of pyrazole (B372694) derivatives, which are investigated for their potential as receptor agonists evitachem.com. Additionally, this compound has been utilized in the synthesis of isonicotinic acid hydrazides, compounds explored for their pharmacological properties rightanswerknowledge.com. Its inclusion in patents also points to its application in the synthesis of heterocyclic compounds like phthalazinones lookchem.com. The scholarly focus typically centers on how the cyclooctyl moiety influences the reactivity, solubility, and ultimate biological or chemical profile of the synthesized target molecules.

Historical Context of this compound within Academic Research

While the foundational work on hydrazine chemistry dates back to the late 19th century with the isolation of hydrazine by Curtius and early explorations of organic derivatives by Emil Fischer google.com, specific historical milestones for this compound are less prominently documented in general overviews. The broader field of organic synthesis, however, saw the development of methods to prepare and utilize various substituted hydrazines, including those with cyclic alkyl substituents, as synthetic capabilities advanced. The appearance of this compound in scientific literature and patents, such as its use in the synthesis of phthalazinones from the late 1990s onwards lookchem.com, indicates its integration into academic research as synthetic methodologies evolved to incorporate a wider range of functionalized hydrazines. Its use in contemporary research, particularly in the synthesis of biologically relevant molecules, suggests a history rooted in the ongoing expansion of synthetic organic chemistry's toolkit.

Current Research Trajectories and Challenges in this compound Chemistry

Current research trajectories involving this compound are primarily driven by its application as a synthetic intermediate for creating molecules with potential biological activity. A notable area of investigation includes the synthesis of pyrazole-based compounds, such as those explored as APELIN Receptor (APJ) agonists, where this compound serves as a key reactant evitachem.com. Furthermore, derivatives like isonicotinic acid, 2-cyclooctylhydrazide, are synthesized and evaluated for their potential pharmacological properties, including antibacterial, antifungal, and anticancer activities rightanswerknowledge.com. This compound also finds application in the synthesis of heterocyclic frameworks, such as phthalazinones, which are investigated for their therapeutic potential lookchem.com.

While specific challenges unique to this compound are not extensively detailed in the provided search results, it is reasonable to infer that general challenges associated with hydrazine chemistry would apply. These include the need for precise control over reaction conditions to ensure regioselectivity and yield, particularly when synthesizing complex derivatives or when other reactive functional groups are present in the molecule. The inherent reactivity and potential toxicity of hydrazine compounds necessitate careful handling and robust synthetic protocols, which are standard considerations in the field. Research efforts are likely focused on developing efficient and selective synthetic routes that incorporate the this compound moiety into target structures, optimizing reaction conditions, and exploring the structure-activity relationships of the resulting compounds.

Compound List

this compound

Isonicotinic acid

Hydrazine

Hydrazones

Hydrazides

Phthalazinones

Pyrazoles

Isonicotinic acid, 2-cyclooctylhydrazide

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclooctylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-10-8-6-4-2-1-3-5-7-8/h8,10H,1-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGWLCCUUHMQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583325 | |

| Record name | Cyclooctylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57369-89-8 | |

| Record name | Cyclooctylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclooctylhydrazine and Its Derivatives

Derivatization Strategies for Cyclooctylhydrazine Moieties

N-Acylation and N-Protection Techniques

The protection of one or both nitrogen atoms of the hydrazine (B178648) group is a critical step in multi-step syntheses to control reactivity and selectivity. Similarly, N-acylation introduces a valuable acyl group, often seen in biologically active molecules.

A common strategy for creating a protected form of this compound involves the reaction of cyclooctanone (B32682) with a protected hydrazine, such as tert-butyl carbazate (B1233558). This reaction proceeds via a hydrazone intermediate, which is then reduced. For instance, tert-butyl 2-cyclooctylhydrazine carboxylate can be synthesized by stirring cyclooctanone and tert-butyl carbazate in methanol, followed by reduction of the resulting hydrazone. duke.edu The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. Other dicarboxylate protected derivatives, such as Di-tert-butyl 1-cyclooctylhydrazine-1,2-dicarboxylate and Diisopropyl 1-cyclooctylhydrazine-1,2-dicarboxylate, have also been documented. amazonaws.com

N-acylation is a direct method for functionalizing this compound. This is typically achieved by reacting this compound with a carboxylic acid or its activated derivative. ontosight.aiderpharmachemica.com An example is the synthesis of Isonicotinic acid, 2-cyclooctylhydrazide, which involves the reaction between this compound and isonicotinic acid, forming an amide bond. ontosight.ai In general, N-acylation can be performed using acid chlorides in the presence of a base or by using carboxylic acids with a coupling agent. derpharmachemica.comclockss.org

Table 1: N-Acylation and N-Protection Methods

| Derivative Name | Starting Materials | Method | Reference |

|---|---|---|---|

| tert-butyl 2-cyclooctylhydrazine carboxylate | Cyclooctanone, tert-butyl carbazate | Formation of hydrazone followed by reduction | duke.edu |

| Isonicotinic acid, 2-cyclooctylhydrazide | This compound, Isonicotinic acid | Amide bond formation | ontosight.ai |

| Di-tert-butyl 1-cyclooctylhydrazine-1,2-dicarboxylate | This compound, Di-tert-butyl dicarbonate | N-protection | amazonaws.com |

Functional Group Transformations on the Hydrazine Unit

Functional group interconversion refers to the process of converting one functional group into another through reactions like oxidation, reduction, substitution, or elimination. imperial.ac.ukblogspot.com These transformations are fundamental in synthetic organic chemistry for creating diverse molecular architectures. solubilityofthings.com

For the hydrazine unit within this compound, several transformations are theoretically possible based on the known reactivity of hydrazines. These include:

Oxidation: The hydrazine moiety can be oxidized to form azo compounds (R-N=N-R') or, under harsher conditions, lead to cleavage of the N-N bond.

Reduction/Cleavage: The N-N bond can be cleaved reductively to yield two separate amine molecules.

Cyclization Reactions: The hydrazine group, with its two nucleophilic nitrogen atoms, is a key component in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyrazolidines. beilstein-journals.org

These transformations allow chemists to use this compound as a versatile building block for more complex molecules. solubilityofthings.com

Catalytic Aspects in this compound Synthesis

Catalysis offers efficient, selective, and often more environmentally friendly routes to chemical compounds. Both transition metal catalysis and organocatalysis play significant roles in the synthesis of hydrazines.

Transition Metal Catalysis in Hydrazine Bond Formation

Transition metal-catalyzed reactions are powerful tools for forming C-N and N-N bonds. mdpi.com The asymmetric hydrogenation of hydrazones, which are typically formed from a ketone or aldehyde and a hydrazine, has emerged as a highly efficient method for producing chiral hydrazines. chemistryviews.orgresearchgate.net

For the synthesis of this compound, a plausible route involves the catalytic hydrogenation of cyclooctanone hydrazone. Noble metals such as Rhodium (Rh), Iridium (Ir), Palladium (Pd), and Ruthenium (Ru) have been traditionally used for these transformations. chemistryviews.org More recently, catalysts based on earth-abundant and less expensive metals like Nickel (Ni) have been developed. chemistryviews.orgresearchgate.net For example, a system using Ni(OAc)₂·4H₂O with a chiral phosphine (B1218219) ligand has proven effective for the asymmetric hydrogenation of various hydrazones, yielding chiral hydrazines in excellent yields. chemistryviews.org Heterogeneous nickel-based catalysts have also been employed for the synthesis of related ketazine derivatives from ketones and hydrazine hydrate (B1144303). mdpi.com Titanium-based catalysts have been developed for the hydrohydrazination of alkynes with monosubstituted hydrazines, showcasing another catalytic approach to hydrazine derivatives. acs.org

Table 2: Examples of Transition Metals Used in Hydrazine Synthesis

| Metal | Type of Reaction | Substrates | Reference |

|---|---|---|---|

| Nickel (Ni) | Asymmetric Hydrogenation | Hydrazones | chemistryviews.orgresearchgate.net |

| Nickel (Ni) | Ketazine Synthesis | Ketones, Hydrazine Hydrate | mdpi.com |

| Rhodium (Rh) | Asymmetric Hydrogenation | Hydrazones | chemistryviews.org |

| Titanium (Ti) | Hydrohydrazination | Alkynes, Hydrazines | acs.org |

Organocatalytic Approaches to this compound Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry, often providing excellent stereoselectivity. Several organocatalytic methods have been developed for the synthesis of hydrazine-containing compounds. beilstein-journals.orgbohrium.com

One strategy involves the conjugate addition (aza-Michael reaction) of a hydrazine to an α,β-unsaturated carbonyl compound. beilstein-journals.orgbohrium.com For example, chiral secondary amines have been used as organocatalysts in the domino aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes to produce pyrazolidine (B1218672) derivatives with high stereoselectivity. beilstein-journals.org

Other specialized organocatalysts have been designed for hydrazine synthesis. Camphor sulfonyl hydrazines (CaSHs) have been reported as effective organocatalysts for certain transformations. bohrium.comacs.org Furthermore, a phosphine oxide organocatalyst enables the cross-coupling of nitroarenes and anilines to form the N-N bond of hydrazine derivatives through a P(III)/P(V) redox cycle. tcichemicals.com

Green Chemistry Considerations in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

Several green synthetic methods applicable to the synthesis of hydrazides and related hydrazine derivatives have been reported. One such approach utilizes ultrasound irradiation, which can significantly accelerate reaction rates and increase product yields. nih.gov For instance, the synthesis of hydrazine carboxamides has been efficiently performed in an environmentally benign water-glycerol solvent system under ultrasonic conditions, proving to be much faster and more productive than conventional heating methods. nih.gov

Another green technique is the use of microwave irradiation, which can enable solvent-free reactions. A one-pot method for preparing hydrazides directly from the corresponding carboxylic acids and hydrazine has been developed using microwave heating, which is superior to conventional methods in terms of reaction time and environmental impact. researchgate.net These methods highlight a shift towards more sustainable and energy-efficient synthetic protocols. rsc.orgresearchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis of Hydrazides

| Parameter | Conventional Method (Process 1) | Green Method (Process 2) | Reference |

|---|---|---|---|

| Solvent | Organic Solvent (e.g., Ethanol) | Solvent-free | researchgate.net |

| Energy Source | Conventional Heating | Microwave Irradiation | researchgate.net |

| Reaction Time | 6 - 9 hours | 60 - 200 seconds | researchgate.net |

| Yield (%) for Benzoic Hydrazide | 77% | 90% | researchgate.net |

Stereochemical Control in this compound Synthesis

The introduction of stereocenters into the this compound scaffold presents a significant synthetic challenge, primarily due to the conformational flexibility of the eight-membered ring. Achieving control over the relative and absolute stereochemistry is crucial for the development of chiral derivatives for various applications. Strategies to achieve this control can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. While specific literature on the stereoselective synthesis of this compound is limited, principles from analogous systems, such as other eight-membered nitrogen heterocycles and chiral hydrazones, can be applied.

One of the primary challenges in the stereoselective synthesis of cyclooctane (B165968) derivatives is the entropic penalty associated with forming medium-sized rings and the potential for multiple low-energy conformations. acs.org This can make it difficult to achieve high levels of stereoselectivity. Transannular interactions, which are common in cyclooctane systems, can also influence the reactivity and stereochemical outcome of reactions. mdpi.com

A promising strategy for controlling stereochemistry involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. A well-established method in this regard is the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries in the alkylation of hydrazones. thieme-connect.com This methodology could be adapted for the synthesis of chiral substituted cyclooctylhydrazines.

The general approach using a SAMP/RAMP-type auxiliary would involve the formation of a chiral hydrazone from cyclooctanone. Deprotonation of this hydrazone would generate a chiral aza-enolate, where the chiral auxiliary blocks one face of the enolate, leading to diastereoselective alkylation upon reaction with an electrophile. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-substituted cyclooctanone, which could then be converted to the corresponding chiral this compound. The predictability and high diastereoselectivity of SAMP/RAMP chemistry make it a powerful tool for this purpose. thieme-connect.comucc.ie

Another potential avenue for stereochemical control is asymmetric catalysis. This approach utilizes a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. bohrium.com For the synthesis of chiral cyclooctane derivatives, methods such as palladium-catalyzed oxidative desymmetrization of meso-dibenzoates have been shown to produce γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org These intermediates could potentially be converted to chiral this compound derivatives. Furthermore, asymmetric allylation followed by a ring-expansion sequence, enabled by multiple catalysis, has been successfully employed for the diastereo- and enantioselective synthesis of eight-membered heterocycles. acs.org

Substrate-controlled diastereoselective synthesis is another viable strategy, where an existing stereocenter in the cyclooctane ring directs the formation of a new stereocenter. For instance, the reduction of a substituted cyclooctanone containing a chiral center could proceed with facial selectivity, leading to a diastereomerically enriched cyclooctanol. This alcohol could then be converted to the corresponding hydrazine. The inherent conformational preferences of the substituted cyclooctane ring would play a crucial role in determining the stereochemical outcome.

The table below outlines some potential strategies for achieving stereochemical control in the synthesis of this compound derivatives, drawing parallels from established methodologies in similar systems.

| Strategy | Description | Potential Application to this compound | Key Intermediates |

| Chiral Auxiliary (SAMP/RAMP) | Temporary incorporation of a chiral auxiliary to direct alkylation of a hydrazone. wikipedia.orgthieme-connect.com | Asymmetric α-alkylation of cyclooctanone SAMP/RAMP hydrazone to introduce a chiral center adjacent to the subsequent hydrazine group. | Chiral cyclooctanone hydrazone, Chiral α-substituted cyclooctanone. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a ring-forming or functionalization reaction. acs.orgrsc.org | Enantioselective synthesis of a substituted cyclooctene (B146475) or cyclooctanone derivative as a precursor to chiral this compound. | Chiral γ-benzoyloxy cycloalkenone, Enantioenriched eight-membered heterocycle. |

| Substrate-Controlled Diastereoselection | An existing stereocenter on the cyclooctane ring directs the stereochemistry of a subsequent reaction. | Diastereoselective reduction of a chiral substituted cyclooctanone to a cyclooctanol, followed by conversion to the hydrazine. | Chiral substituted cyclooctanone, Diastereomerically enriched cyclooctanol. |

Table 1: Strategies for Stereochemical Control in this compound Synthesis

The development of robust and general methods for the stereocontrolled synthesis of this compound and its derivatives is an area with significant potential for future research. The successful application of the principles outlined above would open up access to a wide range of novel chiral compounds with potential applications in medicinal chemistry and materials science.

Reaction Mechanisms Involving Cyclooctylhydrazine

Fundamental Reactivity Patterns of Hydrazines

Hydrazines are a class of chemical compounds characterized by a nitrogen-nitrogen single bond and can be considered derivatives of the inorganic compound hydrazine (B178648) (H₂N-NH₂), where one or more hydrogen atoms are replaced by hydrocarbon groups. wikipedia.org The chemical behavior of hydrazines, including cyclooctylhydrazine, is largely dictated by the presence of this N-N bond and the lone pair of electrons on each nitrogen atom. These features allow hydrazines to act as potent nucleophiles, bases, and reducing agents.

The nature of the substituent on the hydrazine moiety influences its reactivity. Aliphatic hydrazines, such as this compound, are generally water-soluble, strongly alkaline, and effective reducing agents. wikipedia.org The cyclooctyl group, being an alkyl substituent, is electron-donating, which increases the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and basicity.

Nucleophilic Reactivity of the Hydrazine Nitrogen Atoms

The nucleophilicity of the nitrogen atoms is a cornerstone of hydrazine chemistry. Hydrazines are considered "alpha nucleophiles" because the atom adjacent to the nucleophilic center also possesses a lone pair of electrons, which can lead to enhanced reactivity. nih.gov While methyl groups increase the reactivity of the α-position of hydrazines, they decrease the reactivity of the β-position. acs.org The reactivity of differently substituted hydrazines is similar in both water and acetonitrile. acs.org

This compound readily participates in nucleophilic addition reactions with various electrophiles. A prominent example is the reaction with aldehydes and ketones. youtube.com This reaction proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbon, leading to the formation of a C=N bond and a key intermediate called a hydrazone. pearson.com This process is often considered a dehydration or condensation reaction because a molecule of water is eliminated. youtube.com

The general mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen, forming a tetrahedral intermediate.

Dehydration: The intermediate eliminates a molecule of water to form the final hydrazone product, which contains a carbon-nitrogen double bond.

This compound can act as a nucleophile in substitution reactions, displacing leaving groups from various substrates. For instance, hydrazines can react with chlorinated pyridazines and pyridazones in nucleophilic substitution reactions. researchgate.net The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine in solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167) proceeds via an uncatalyzed substitution, where the formation of a zwitterionic intermediate is the rate-determining step. ccsenet.org

Electrophilic Transformations of this compound

While primarily nucleophilic, hydrazines can undergo transformations that involve electrophilic characteristics, often following an initial activation step.

Oxidative coupling reactions provide a pathway for the formation of new bonds by coupling two nucleophilic centers with the aid of an oxidant. unirioja.es Hydrazines can be involved in such reactions. For example, an iodine-mediated N-N coupling reaction has been developed for the oxidative dimerization of certain amines to form hydrazine derivatives under mild conditions, without the need for transition metals. rsc.org Additionally, surfactant-type catalysts have been used for the aerobic oxidative coupling of hydrazines with thiols in water. fao.org The oxidation of hydrazine by basic iodine solutions can lead to a variety of products depending on the reaction conditions. acs.org

The reaction of this compound with aldehydes or ketones yields a cyclooctylhydrazone. wikipedia.orglibretexts.org This reaction is a type of nucleophilic addition and is a fundamental transformation in organic chemistry. youtube.com Hydrazones are a class of organic compounds with the general structure R¹R²C=N-NH₂. wikipedia.org They are typically formed by the action of hydrazine on ketones or aldehydes. wikipedia.org

The mechanism of hydrazone formation is similar to that of imine formation. libretexts.orglibretexts.org The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl group. pearson.com This is followed by a series of steps that ultimately lead to the elimination of a water molecule and the formation of the C=N double bond characteristic of a hydrazone. youtube.com Hydrazones are intermediates in the Wolff–Kishner reduction, a reaction used to convert aldehydes and ketones into alkanes. wikipedia.orgopenstax.orgpressbooks.pub

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde/Ketone | Cyclooctylhydrazone | Nucleophilic Addition-Elimination |

| Hydrazine | Alkyl Halide | Alkyl-substituted hydrazine | Nucleophilic Substitution |

| N-aryl aminopyridines | Iodine (oxidant) | Dimerized hydrazine | Oxidative N-N Coupling |

| Hydrazine | Thiol | Thioether | Aerobic Oxidative Cross-Coupling |

Cycloaddition Reactions with this compound as a Component

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Hydrazine derivatives are precursors to 1,3-dipoles, which can participate in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org

In the case of this compound, it would first need to be converted into a suitable 1,3-dipole. A common strategy involves the formation of a hydrazone by reaction with an aldehyde or ketone, which can then be deprotonated to form an azomethine imine. However, a more direct route to a 1,3-dipolar species from a hydrazine derivative involves its conversion to a nitrilimine. For instance, hydrazonoyl halides, derived from hydrazides, can be treated with a base to generate nitrilimines in situ. These intermediates readily react with dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles, respectively. rsc.org

The general mechanism for a 1,3-dipolar cycloaddition is a concerted process where the 4 π-electrons of the 1,3-dipole react with the 2 π-electrons of the dipolarophile through a cyclic transition state. organic-chemistry.org The reaction of a nitrilimine derived from a this compound precursor with an alkyne would lead to the formation of a pyrazole (B372694) ring, a common motif in medicinal chemistry. The regioselectivity of the addition would be influenced by both steric and electronic factors of the substituents on the alkyne and the cyclooctyl group on the nitrilimine. youtube.com

Below is a representative table illustrating the types of products expected from [3+2] cycloaddition reactions involving hydrazine-derived 1,3-dipoles with various dipolarophiles.

| 1,3-Dipole Precursor | Dipolarophile | Product Type |

| Hydrazonoyl Chloride | Alkyne | Pyrazole |

| Hydrazonoyl Chloride | Alkene | Pyrazoline |

| N-Tosylhydrazone | Alkyne | Pyrazole researchgate.net |

| Azide | Alkyne | 1,2,3-Triazole youtube.com |

Condensation Reactions and Heterocyclic Ring Closure Mechanisms

Condensation reactions involving hydrazines are fundamental to the synthesis of numerous nitrogen-containing heterocycles. This compound, with its two nucleophilic nitrogen atoms, is expected to react readily with dicarbonyl compounds or their equivalents to form stable heterocyclic rings.

A classic example is the Knorr pyrazole synthesis and related reactions, where a hydrazine condenses with a 1,3-dicarbonyl compound. The mechanism typically begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. An intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group then occurs, leading to a cyclic intermediate which, upon another dehydration step, yields the aromatic pyrazole ring. researchgate.net

The reaction of this compound with a 1,3-diketone, for example, would be expected to produce a 1-cyclooctylpyrazole. The regiochemical outcome of the reaction with an unsymmetrical 1,3-diketone would depend on the relative reactivity of the two carbonyl groups and the steric hindrance imposed by the bulky cyclooctyl substituent. Microwave-assisted cyclocondensation has been shown to be an efficient method for synthesizing pyrazolidines and related structures from hydrazine derivatives and alkyl dihalides or ditosylates, suggesting a potential green chemistry approach for reactions involving this compound. organic-chemistry.org

The following table provides examples of heterocyclic systems formed from the condensation of hydrazines with various carbonyl compounds.

| Hydrazine Derivative | Carbonyl Compound | Resulting Heterocycle |

| Phenylhydrazine (B124118) | Biphenyl-2,2′-dicarbaldehyde | Dihydrophenanthrene derivative rsc.org |

| Hydrazine Hydrate (B1144303) | 1,3-Diketone | Pyrazole |

| Substituted Hydrazine | α,β-Unsaturated Ketone | Pyrazoline |

| Hydrazine Hydrate | Alkyl Dihalide (Microwave) | Pyrazolidine (B1218672) organic-chemistry.org |

This table shows representative examples of heterocyclic synthesis via condensation reactions of various hydrazines, illustrating the expected reactivity for this compound.

Reductive Transformations Facilitated by this compound or its Derivatives

Hydrazine and its derivatives are well-known reducing agents in organic chemistry, most notably in the Wolff-Kishner reduction. This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions. wikipedia.orgtutorchase.com

The mechanism of the Wolff-Kishner reduction involves two key stages. First, this compound would condense with a carbonyl compound to form a cyclooctylhydrazone. researchgate.net The subsequent steps occur under high temperatures in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. tutorchase.com The base deprotonates the N-H of the hydrazone, and the resulting anion rearranges with protonation at the carbon atom. A second deprotonation leads to the formation of a diimide anion, which then collapses, releasing molecular nitrogen—a thermodynamically highly favorable process—to generate a carbanion. yale.edu This carbanion is then rapidly protonated by the solvent to yield the final alkane product. wikipedia.org

The use of the bulky cyclooctyl group might influence the rate of the initial hydrazone formation, particularly with sterically hindered ketones. wikipedia.org However, the fundamental reductive pathway is expected to remain the same. The Wolff-Kishner reduction is complementary to the Clemmensen reduction, which is performed under acidic conditions, and is therefore suitable for substrates that are sensitive to acid but stable in strong base. masterorganicchemistry.com

The table below summarizes the transformation of carbonyl compounds to alkanes using hydrazine-based reductions.

| Carbonyl Compound | Hydrazine Reagent | Product |

| Cyclohexanone | Hydrazine / KOH | Cyclohexane yale.edu |

| Acetophenone | Hydrazine / KOH | Ethylbenzene |

| Propiophenone | N-tert-Butyldimethylsilylhydrazone | n-Propylbenzene organic-chemistry.org |

| General Aldehyde/Ketone | Hydrazine / KOH | Alkane organic-chemistry.org |

This table illustrates the general application of the Wolff-Kishner reduction. This compound is expected to facilitate the same transformation.

Elucidation of Reaction Pathways through Kinetic and Isotopic Studies

Understanding the detailed mechanism of reactions involving this compound would rely on kinetic and isotopic labeling studies. Although specific studies on this compound are not prominent, the principles applied to other hydrazine reactions would be directly applicable.

Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations and temperature, can help to determine the rate-determining step of a reaction. For example, in the Wolff-Kishner reduction, kinetic data has supported the deprotonation of the hydrazone as the rate-limiting step. masterorganicchemistry.com A kinetic study on the alkylation of hydrazine by 2-chloroethanol (B45725) revealed that the reaction follows second-order kinetics (SN2), and the presence of a strong base alters the mechanism. researchgate.net Such studies on reactions of this compound would help to quantify the steric and electronic effects of the cyclooctyl group on reaction rates.

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. For instance, using deuterium-labeled hydrazine (N₂D₄) in condensation reactions with carbonyl compounds can help to elucidate the proton transfer steps involved in hydrazone formation and subsequent cyclization. rsc.org In the context of the Wolff-Kishner reduction, deuterium (B1214612) labeling of the solvent can confirm that the final protonation of the carbanion intermediate comes from the solvent.

Computational studies, such as Density Functional Theory (DFT), are often used in conjunction with experimental kinetic data to model transition states and reaction intermediates. mdpi.com These theoretical approaches can provide detailed insights into the potential energy surfaces of reaction pathways, helping to rationalize observed product distributions and stereochemical outcomes. For instance, comprehensive reviews on the reaction kinetics of hydrazine-based fuels often combine experimental data with theoretical calculations to build detailed kinetic models. mdpi.comresearchgate.net Similar integrated experimental and computational studies would be invaluable for fully elucidating the reaction mechanisms of this compound.

Computational Chemistry and Theoretical Investigations of Cyclooctylhydrazine

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical (QM) methods are essential for accurately describing the electronic behavior of a molecule. These ab initio and related techniques solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netarxiv.org For a molecule like cyclooctylhydrazine, DFT calculations would be the primary tool for geometry optimization to find the lowest energy structure. researchgate.netyoutube.comnih.gov Functionals such as B3LYP or those from the M06 family, paired with a suitable basis set (e.g., 6-31G(d,p) or larger), would be used to calculate key structural parameters. nih.gov

These calculations would yield precise predictions for bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's three-dimensional shape. While specific research on this compound is not available, typical parameters can be estimated based on related structures.

Table 1: Predicted Geometric Parameters for this compound using DFT Hypothetical data based on standard bond lengths and angles.

| Parameter | Predicted Value |

|---|---|

| C-C Bond Length (ring) | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| N-N Bond Length | ~1.45 Å |

| C-H Bond Length | ~1.09 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-C Angle (ring) | ~116° (varies by conformer) |

| C-C-N Angle | ~112° |

Note: The table above is interactive and can be sorted by column.

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgyoutube.com While computationally less demanding than more advanced methods, HF neglects electron correlation, which can be important for accurate energy predictions. nih.gov Therefore, HF typically serves as a starting point for more sophisticated post-Hartree-Fock methods. nih.gov

These methods systematically improve upon the HF approximation:

Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation as a perturbation to the HF energy and is often a good compromise between accuracy and cost.

Configuration Interaction (CI): CI methods create a more accurate wavefunction by considering a linear combination of the HF determinant and determinants from excited states. nih.govresearchgate.net

Coupled Cluster (CC): Methods like Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies, though they are computationally very intensive.

For this compound, these high-level methods would be used to obtain benchmark energies for key conformers or to study reaction mechanisms where electron correlation is critical.

Understanding the distribution of electrons is key to predicting a molecule's reactivity. QM calculations provide detailed information on molecular orbitals and atomic charges.

The Frontier Molecular Orbitals —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. ossila.comwikipedia.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com For this compound, the HOMO is expected to be localized on the nitrogen lone pairs of the hydrazine (B178648) group, making this site a likely center for electrophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap , is an indicator of chemical stability and reactivity. wikipedia.org

Table 2: Predicted Frontier Orbital Energies for this compound Hypothetical data for illustrative purposes.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Localized on Nitrogen lone pairs |

| LUMO | +1.2 | Localized on σ* orbitals |

Note: The table above is interactive and can be sorted by column.

Furthermore, methods like Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges, revealing the polar nature of the N-H and C-N bonds and identifying sites susceptible to nucleophilic or electrophilic interaction. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While QM methods provide high accuracy, their computational cost limits their use for exploring the vast conformational space of a flexible molecule like this compound. For this, molecular mechanics (MM) and molecular dynamics (MD) are the preferred tools. nih.govyoutube.com

Molecular mechanics models represent molecules as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy. youtube.com For a relatively uncommon structure like this compound, standard force fields (e.g., AMBER, CHARMM, OPLS) may not have accurate parameters for the interface between the cyclooctyl ring and the hydrazine group.

Therefore, a crucial first step would be parameterization . This process involves developing new bond, angle, and dihedral parameters by fitting them to reproduce high-quality data from QM calculations (e.g., DFT geometry optimizations and rotational energy profiles) or available experimental data. This ensures that the MM model accurately reflects the underlying quantum mechanical nature of the molecule.

The cyclooctane (B165968) ring is known to be conformationally complex, with several low-energy minima such as the boat-chair and crown forms. wikipedia.orgic.ac.uk The presence of the hydrazine substituent introduces further complexity.

A thorough conformational analysis would be performed using systematic search algorithms or, more commonly, through Molecular Dynamics (MD) simulations . MD simulates the movement of atoms over time by solving Newton's equations of motion, allowing the molecule to explore its potential energy surface and sample different conformations. nih.govresearchgate.net These simulations can identify the most stable conformers and the energy barriers between them. The analysis would focus on the interplay between the ring's puckering and the orientation of the -NHNH₂ group, considering steric hindrance and the potential for intramolecular hydrogen bonding between the hydrazine protons and the nitrogen lone pairs.

Table 3: Known Stable Conformers of the Cyclooctane Ring

| Conformer | Point Group Symmetry | Relative Energy (kcal/mol) |

|---|---|---|

| Boat-Chair | Cₛ | 0.00 (most stable) |

| Crown | D₄d | ~0.8-1.0 |

| Twist-Chair-Chair | C₂ | ~1.6-2.0 |

Note: The table above is interactive and can be sorted by column. The hydrazine substituent would alter these relative energies.

The results of such simulations would reveal the preferred three-dimensional structures of this compound, which is critical for understanding its physical properties and how it might interact with other molecules.

Dynamics of Intramolecular Interactions

A computational investigation into the dynamics of intramolecular interactions of this compound would typically involve molecular dynamics (MD) simulations. These simulations would model the movement of atoms within the molecule over time, providing insights into the flexibility of the cyclooctyl ring and the rotational barriers of the hydrazine moiety. Key areas of interest would include the hydrogen bonding potential between the hydrazine protons and the nitrogen lone pairs, as well as van der Waals interactions that dictate the molecule's preferred three-dimensional shape. Understanding these dynamics is crucial for predicting the molecule's conformational preferences and how it might interact with other molecules.

Potential Energy Surface Mapping for Reaction Pathways

Mapping the potential energy surface (PES) is fundamental to understanding the chemical reactions of this compound. libretexts.orglibretexts.org This involves calculating the energy of the molecule at various geometries to identify stable structures (minima on the PES) and the transition states that connect them. wayne.eduresearchgate.net For this compound, this could involve studying its decomposition pathways, its reactions as a nucleophile, or its oxidation-reduction chemistry.

Transition State Localization and Characterization

For any proposed reaction of this compound, computational chemists would locate the transition state—the highest energy point along the reaction pathway. researchgate.net Methods such as synchronous transit-guided quasi-Newton (STQN) are often employed for this purpose. researchgate.net Once located, the transition state's geometry and vibrational frequencies are calculated. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Computational Spectroscopic Parameter Prediction

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov

Theoretical Vibrational Analysis (Infrared and Raman Frequencies)

Density Functional Theory (DFT) calculations are commonly used to predict the infrared (IR) and Raman spectra of molecules. nih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This predicted spectrum can then be compared with experimental data to confirm the structure of this compound and to assign specific vibrational modes to the stretching and bending of its chemical bonds.

Below is a hypothetical data table illustrating the kind of output expected from such a calculation. The values are for illustrative purposes only and are not based on actual computations for this compound.

Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| N-H Stretch | 3350 | High | Low |

| C-H Stretch (ring) | 2925 | High | Medium |

| CH₂ Scissoring | 1460 | Medium | Low |

| C-N Stretch | 1100 | Medium | Medium |

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. researchgate.netnih.gov Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. escholarship.org These calculations involve determining the magnetic shielding of each nucleus. nih.gov By comparing the calculated chemical shifts with experimental NMR spectra, chemists can confirm the connectivity and stereochemistry of this compound. nih.gov

A hypothetical table of predicted NMR chemical shifts is presented below for illustrative purposes.

Hypothetical Calculated NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (adjacent to N) | --- | 60.5 |

| H (on C1) | 2.85 | --- |

| C2-C7 (ring) | --- | 25.0 - 28.0 |

| H (on C2-C7) | 1.50 - 1.70 | --- |

Application of Machine Learning Methodologies in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry has provided powerful tools for accelerating the discovery and characterization of novel molecules. electropages.comresearch.googlenih.gov While specific research applying machine learning methodologies extensively to this compound is not widely documented, the established success of these techniques on analogous compounds, such as other hydrazine derivatives and cycloalkanes, provides a clear framework for their application. researchgate.netnih.gov These computational approaches are pivotal for predicting molecular properties, understanding complex conformational landscapes, and guiding experimental synthesis and analysis. electropages.commit.edu

Machine learning models, particularly in the realm of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, offer a paradigm shift from traditional, time-intensive experimental methods. mdpi.com For a molecule like this compound, ML can be leveraged to predict a wide array of physicochemical properties, model its reactivity, and analyze its intricate conformational possibilities.

A typical workflow involves several key stages:

Data Compilation: Gathering a dataset of molecules with known properties or activities that are structurally related to this compound.

Descriptor Calculation: Converting molecular structures into numerical representations, known as descriptors. These can range from simple constitutional indices (e.g., molecular weight, atom counts) to complex 2D and 3D descriptors derived from quantum chemical calculations. researchgate.netijournalse.org

Model Training and Validation: Using the dataset and descriptors to train ML algorithms—such as Random Forest, Support Vector Machines (SVM), or neural networks—to learn the relationship between the molecular structure and the property of interest. nih.govmdpi.com The model's predictive power is then rigorously validated using external test sets. researchgate.net

Predicting Physicochemical Properties

QSPR models are instrumental in forecasting the properties of new or untested compounds. mdpi.com For this compound, these models could predict crucial parameters like boiling point, solubility, and logP. By training a model on a diverse set of hydrazine derivatives and cyclic compounds, the algorithm can learn the contributions of different structural features—such as the cyclooctyl ring and the hydrazine moiety—to a specific property. leeds.ac.uk The selection of appropriate molecular descriptors is critical for model accuracy. nih.gov

Below is an illustrative table showing how different ML models might perform in predicting a property like boiling point for a series of hydrazine derivatives, including a hypothetical prediction for this compound.

| ML Model | Key Descriptor Types Used | Hypothetical Predicted Boiling Point for this compound (°C) | Cross-Validated R² |

|---|---|---|---|

| Random Forest | Topological, Constitutional | 215.4 | 0.92 |

| Support Vector Machine (SVM) | Quantum-Chemical, 2D Autocorrelation | 218.1 | 0.89 |

| Gradient Boosting | Molecular Connectivity Indices, Shape Indices | 216.5 | 0.94 |

| Artificial Neural Network | Molecular Fingerprints, 3D-MoRSE | 217.2 | 0.91 |

Conformational Analysis

The cyclooctane ring is known for its conformational complexity, possessing multiple low-energy conformers. The addition of a hydrazine substituent further complicates this landscape. Machine learning, combined with molecular dynamics (MD) simulations, can efficiently explore the potential energy surface of this compound to identify stable conformers. nih.gov An ML model can be trained on a dataset of conformations generated from computationally expensive methods (like Density Functional Theory) to rapidly predict the energies of new, unsampled conformations, thereby accelerating the search for global and local minima. electropages.com

Reactivity and Toxicity Prediction

Machine learning models are increasingly used to predict the reactivity and potential toxicity of chemical compounds. researchgate.netnih.gov For this compound, a QSAR model could be developed by training on a dataset of hydrazine compounds with known toxicological data. researchgate.net Such models identify key structural fragments or properties that correlate with toxicity, enabling an early-stage assessment of the compound's potential hazards without extensive experimental testing. researchgate.net For instance, descriptors like van der Waals surface area and the frequency of C-N bonds at specific topological distances have been identified as important factors in the toxicity of some nitrogen-containing compounds. researchgate.net

The following table demonstrates a potential output from a classification model designed to predict a specific reactive property based on molecular descriptors.

| Classification Model | Primary Descriptors | Predicted Outcome for this compound | Model Accuracy (%) |

|---|---|---|---|

| Support Vector Machine (SVM) | Electrostatic, Geometric | High Reactivity | 83.7 |

| Random Forest | Fragment-based, Topological | High Reactivity | 91.2 |

| Naïve Bayes | Constitutional, Charge-based | Moderate Reactivity | 85.5 |

Advanced Spectroscopic Characterization Techniques for Cyclooctylhydrazine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For cyclooctylhydrazine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous structural assignment.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms in a molecule and their chemical environment. For this compound (C₈H₁₈N₂), the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the cyclooctyl ring and the hydrazine (B178648) group.

Cyclooctyl Ring Protons: The eight methylene (B1212753) (CH₂) groups of the cyclooctane (B165968) ring are not all chemically equivalent due to conformational flexibility and the presence of the hydrazine substituent. However, they are generally expected to resonate in the aliphatic region, typically between δ 1.0 to 2.0 ppm oregonstate.edumsu.edu. The protons directly attached to the carbon bearing the hydrazine group (the α-carbons) might be slightly deshielded due to the inductive effect of the nitrogen atoms, potentially appearing in the higher end of this range or slightly downfield.

Hydrazine Protons (-NH-NH₂): The protons of the hydrazine group are highly variable and depend significantly on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The NH₂ protons are typically observed as a broad singlet, often in the range of δ 1.5 to 4.0 ppm , though they can appear further downfield or be broadened to the point of being unobservable under certain conditions oregonstate.edumsu.edu. The NH proton, if present as a secondary amine (as in R-NH-NH₂), would also appear in a similar, often broad, region.

¹³C NMR Spectroscopy: Carbon NMR (¹³C NMR) provides information about the different carbon environments within the molecule. For this compound, the ¹³C NMR spectrum is expected to show signals for the carbons of the cyclooctyl ring.

Cyclooctyl Ring Carbons: The cyclooctyl ring contains eight carbon atoms. Due to symmetry, there might be fewer than eight distinct signals if certain carbons are equivalent. The methylene carbons are expected to resonate in the aliphatic region. The carbon directly bonded to the hydrazine group (α-carbon) will likely appear at a slightly different chemical shift compared to the other methylene carbons due to the electronic influence of the nitrogen atoms. Typical aliphatic carbons in such environments resonate between δ 20 to 40 ppm . The α-carbon might be found in the range of δ 40 to 60 ppm , influenced by the attached nitrogen rsc.orgkirj.ee.

Table 5.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Notes |

| Cyclooctyl CH₂ (α-carbon) | 1.5 – 2.5 | 40 – 60 | Carbon directly attached to the hydrazine group. |

| Cyclooctyl CH₂ (other) | 1.0 – 2.0 | 20 – 40 | General aliphatic methylene carbons of the cyclooctyl ring. |

| Hydrazine NH₂ protons | 1.5 – 4.0 (broad) | N/A | Highly variable, dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| Hydrazine NH proton (if RNHNH₂) | 1.5 – 4.0 (broad) | N/A | Similar variability to NH₂ protons. |

Note: These are typical ranges. Actual values may vary depending on experimental conditions and specific molecular conformation.

Two-Dimensional NMR (COSY, HSQC) for Connectivity Assignment

Two-dimensional NMR techniques are invaluable for establishing connectivity between nuclei, thereby confirming structural assignments.

COSY (COrrelated SpectroscopY): A COSY experiment reveals ¹H-¹H scalar couplings, indicating which protons are vicinal (separated by three bonds). For this compound, a COSY spectrum would help establish the connectivity within the cyclooctyl ring. For instance, a proton signal at a particular position in the ring would show cross-peaks with signals of adjacent protons on the same carbon and protons on neighboring carbons. This helps in mapping out the proton network of the cyclooctyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons directly bonded to carbons. This experiment is crucial for assigning ¹³C NMR signals to their corresponding protons. In the ¹H-¹³C HSQC spectrum of this compound, a cross-peak would appear for each proton that is directly attached to a carbon atom. This allows for the unambiguous assignment of specific ¹³C signals to the carbons bearing protons, aiding in the identification of the α-carbon and other ring carbons.

Advanced NMR Techniques (e.g., NOESY for Stereochemistry)

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments detect through-space correlations between protons that are spatially close (typically within 5 Å). While this compound itself does not possess complex stereoisomers in its basic form, the flexible cyclooctyl ring can adopt various conformations. A NOESY experiment could provide insights into the spatial proximity of protons within the cyclooctyl ring, helping to understand its preferred conformations. For instance, protons on the same side of the ring might show NOE correlations, aiding in understanding the spatial arrangement of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, namely FTIR and Raman spectroscopy, are sensitive to the vibrational modes of molecular bonds, providing a fingerprint that reveals the presence of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum is characteristic of the functional groups present.

N-H Stretching: The hydrazine moiety (-NH-NH₂) is expected to show characteristic N-H stretching vibrations. For primary amines and hydrazines, these typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹ orientjchem.orgrsc.orgaip.org. The presence of two bands would suggest asymmetric and symmetric stretching of the NH₂ group.

N-H Bending: N-H bending vibrations for primary amines are usually observed around 1600-1650 cm⁻¹ orientjchem.org.

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclooctyl ring are expected in the region of 2850-2970 cm⁻¹ orientjchem.org.

C-C Stretching/Bending: Various C-C stretching and bending modes of the cyclooctyl ring will contribute to the "fingerprint" region of the FTIR spectrum, typically below 1500 cm⁻¹.

Table 5.2.1: Expected FTIR Absorption Bands for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretching (asymm.) | 3300 – 3500 | Primary amine/hydrazine stretch. |

| N-H Stretching (symm.) | 3300 – 3500 | May appear as a second band or merge with asymmetric stretch. |

| N-H Bending | 1600 – 1650 | Primary amine/hydrazine bending. |

| C-H Stretching (aliphatic) | 2850 – 2970 | From the cyclooctyl ring. |

| C-C Stretching (ring) | < 1500 | Various modes from the cyclooctyl ring, contributing to the fingerprint. |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy probes molecular vibrations through inelastic scattering of light. It often complements FTIR, as some vibrations that are weak or absent in FTIR can be strong in Raman spectra, and vice versa.

N-H Vibrations: N-H stretching and bending modes are also Raman active and can provide information about the hydrazine group.

C-H and C-C Vibrations: The cyclooctyl ring will exhibit characteristic Raman bands associated with C-H stretching (around 2850-2970 cm⁻¹) and C-C stretching and bending vibrations within the ring structure. The specific pattern of these bands is sensitive to the conformation of the ring. For example, C-C stretching modes in cyclic alkanes can appear in the region of 900-1200 cm⁻¹ msu.edu.

The combination of these spectroscopic techniques allows for a thorough characterization of this compound, confirming its structure and purity.

Cyclooctylhydrazine As a Reagent and Building Block in Organic Synthesis

Applications in Heterocyclic Synthesis

The hydrazine (B178648) functional group is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic compounds. Cyclooctylhydrazine, by virtue of this group, is poised to participate in established and novel heterocyclic ring-forming reactions.

Construction of Pyrazole (B372694) and Other Nitrogen-Containing Rings

Hydrazines are widely employed in the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles with significant biological and material science applications. The general synthetic strategy involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, such as 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, or their synthetic equivalents. For instance, the reaction of substituted hydrazines with 1,3-diketones or β-keto esters is a well-established route to pyrazoles dergipark.org.tr. Similarly, chalcones, which are α,β-unsaturated ketones, react with phenylhydrazine (B124118) derivatives to yield pyrazoles nih.gov. The cyclization of diketonic Michael adducts with hydrazine hydrate (B1144303) also efficiently produces pyrazole compounds dergipark.org.tr.

Given this precedent, this compound is expected to react with similar 1,3-dielectrophiles to yield cyclooctyl-substituted pyrazoles. Furthermore, hydrazines are instrumental in the synthesis of other nitrogen-containing heterocycles, such as triazoles, tetrazoles, and pyridazines, through reactions with appropriate functionalized precursors uobaghdad.edu.iq. The cyclooctyl substituent would impart unique steric and electronic properties to these heterocyclic scaffolds, potentially influencing their reactivity and physical characteristics.

Synthesis of Fused Polycyclic Systems

The construction of fused polycyclic systems often relies on sophisticated cyclization and annulation strategies. Methods involving intramolecular cycloadditions, such as Diels-Alder reactions or 1,3-dipolar cycloadditions, are powerful tools for building complex ring architectures nih.gov. For example, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have been developed for the synthesis of bridged medium-sized polycyclic systems, including those with nitrogen atoms incorporated into the ring structure nih.gov.

Other approaches include palladium-catalyzed annulation reactions, which can assemble complex chromone-containing polycyclic compounds from multiple components rsc.org. Furthermore, acid-catalyzed polyene cyclizations are employed to generate fused ring systems found in natural products core.ac.uk. This compound, with its reactive N-N bond and the potential for functionalization on the cyclooctyl ring, could serve as a key component or precursor in such methodologies. Its incorporation could lead to novel fused systems where the cyclooctyl moiety influences the stereochemistry or provides a handle for further modification.

Formation of Nitrogen-Containing Compounds through Condensation and Coupling Reactions

Beyond heterocyclic synthesis, this compound serves as a valuable precursor for a range of nitrogen-containing organic compounds through condensation and coupling reactions.

The most straightforward condensation reaction involving hydrazines is the formation of hydrazones, which occurs through the reaction with aldehydes and ketones. These hydrazones can themselves be useful intermediates or target molecules with diverse applications researchgate.net.

In the realm of coupling reactions, palladium-catalyzed C–N cross-coupling reactions have emerged as indispensable tools for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, natural products, and organic materials semanticscholar.orgnih.gov. These reactions typically involve the coupling of amines or other nitrogen nucleophiles with aryl or vinyl halides/pseudohalides sioc-journal.cnnih.gov. As a nitrogen nucleophile, this compound can readily participate in such cross-coupling reactions, enabling the formation of N-cyclooctyl substituted amines or amides, or its incorporation into more complex structures via N-arylation or N-alkylation processes. The development of stereospecific cross-coupling reactions involving nitrogen-containing stereocenters, often utilizing specific ligand designs, further expands the utility of amine and hydrazine derivatives in constructing chiral molecules nih.gov.

Role in Cascade and Multicomponent Reactions for Molecular Complexity Generation

Multicomponent reactions (MCRs) and cascade reactions represent highly efficient strategies for constructing complex molecular architectures in a single synthetic operation, often with high atom and step economy organic-chemistry.orgrsc.orgnih.govpreprints.org. These reactions involve the sequential or simultaneous reaction of three or more starting materials, where most atoms from the reactants are incorporated into the final product. MCRs are particularly attractive for generating molecular diversity and complexity, which is crucial for drug discovery and materials science rsc.orgnih.gov.

This compound, with its dual functionality (nucleophilic amine and reactive N-N bond), is well-suited to act as a key building block in various MCRs and cascade sequences. For example, it can participate in reactions that form multiple C-N and N-N bonds, leading to intricate heterocyclic frameworks or complex acyclic structures. The cyclooctyl group can influence the regioselectivity and stereoselectivity of these reactions, while also providing a lipophilic character to the resulting molecules. Its participation in light-induced domino or multicomponent reactions, for instance, could lead to the efficient synthesis of complex nitrogen-containing heterocycles researchgate.net.

Precursor for Advanced Organic Materials (e.g., Ligands, Polymers)

The structural features of this compound also make it a potential precursor for advanced organic materials, including ligands for catalysis and monomers for polymer synthesis.

The nitrogen atoms within the hydrazine moiety, and potentially functionalized positions on the cyclooctyl ring, can serve as coordination sites for metal ions. This opens avenues for designing novel ligands for transition metal catalysis or for the construction of coordination polymers mdpi.com. Coordination polymers, formed by linking metal ions with organic ligands, are a class of materials with diverse applications, including luminescence, gas storage, and catalysis mdpi.com.

Furthermore, derivatives of this compound could be designed as monomers for polymerization reactions. For instance, if functionalized with polymerizable groups, it could be incorporated into polymer backbones, influencing properties such as solubility, thermal stability, or optical characteristics rsc.org. The cyclooctyl ring itself can contribute to the material's properties, such as increasing solubility in organic solvents or affecting chain packing.

Development of Novel Synthetic Methodologies Employing this compound

The inherent reactivity of the hydrazine functional group, combined with the unique steric and electronic contributions of the cyclooctyl ring, provides opportunities for developing novel synthetic methodologies. Researchers are continuously exploring new reaction conditions and catalytic systems to enhance efficiency, selectivity, and sustainability in organic synthesis mdpi.comrsc.org.

This compound could be employed in the development of new catalytic systems, perhaps as a ligand precursor or a core structure for organocatalysts. Its participation in modern synthetic techniques, such as photocatalysis or mechanochemistry, could lead to unprecedented transformations or improved access to challenging molecular scaffolds mdpi.com. The development of reactions that leverage the specific properties of the this compound moiety, such as selective functionalization of the cyclooctyl ring or controlled reactions at the hydrazine unit, would represent significant advancements in synthetic organic chemistry. The ability to participate in one-pot cascade reactions or multicomponent assemblies, as discussed earlier, also falls under the development of novel methodologies, enabling rapid access to molecular complexity organic-chemistry.orgresearchgate.net.

Compound List:

this compound

Hydrazine

Hydrazones

Pyrazoles

Nitrogen-containing heterocycles

Fused polycyclic systems

Ligands

Polymers

Aza-aurones

Nitrilimines

Spiropyrazolines

Chalcones

Phenylhydrazine

1,3-Diketones

β-Keto esters

Carbenes

Organotin nucleophiles

Organozinc precursors

Coordination polymers

Utility in Synthetic Pathway Design

This compound serves as a valuable building block and reagent in organic synthesis, contributing to the design of diverse synthetic pathways. Its utility stems from the reactive hydrazine moiety, which can participate in a variety of transformations, leading to the formation of heterocyclic compounds and other complex organic structures. While direct literature detailing this compound's specific role in pathway design is limited, its general application as a synthon provides a foundation for understanding its potential in constructing synthetic routes.

This compound as a Synthon in Heterocyclic Synthesis

Hydrazines, in general, are well-established precursors for the synthesis of nitrogen-containing heterocycles, a critical aspect of designing synthetic pathways for pharmaceuticals and agrochemicals enamine.net. This compound, with its eight-membered carbocyclic ring, offers a unique structural element that can be incorporated into these heterocyclic systems.

The condensation of hydrazines with carbonyl compounds is a common strategy for forming heterocycles such as pyrazoles, pyridazines, and 1,2,4-triazoles enamine.net. This compound can be employed in such reactions, where its cyclooctyl group would be appended to the resulting heterocyclic core. This allows for the introduction of lipophilic or sterically demanding substituents, which can be crucial for modulating the biological activity or physical properties of the target molecules. For instance, while not specifically involving this compound, studies have shown the utility of other alkyl- and cycloalkylhydrazines in the synthesis of pyrazoles, demonstrating the general applicability of this class of compounds in pathway design nih.gov.

Table 1: General Reactions of Hydrazines in Heterocyclic Synthesis

| Reaction Type | Reactant(s) | Product Class | Role of Hydrazine | Example (General) |

| Condensation with carbonyls | Hydrazine + 1,2-dicarbonyls | Pyridazines | Forms N-N bond and ring closure | Reaction of hydrazine with a 1,2-dicarbonyl compound to form a pyridazine (B1198779) ring. |

| Condensation with carbonyls | Hydrazine + 1,3-dicarbonyls | Pyrazoles | Forms N-N bond and ring closure | Reaction of hydrazine with a 1,3-dicarbonyl compound to form a pyrazole ring. |

| Condensation with carbonyls | Hydrazine + Carboxylic acid derivatives | Hydrazides | Forms amide linkage | Reaction of this compound with isonicotinic acid to form isonicotinic acid, 2-cyclooctylhydrazide ontosight.ai. |

| Cycloaddition | Hydrazine + Alkynes/Alkenes (activated) | Triazoles, Tetrazoles | Incorporates N-N unit into ring system | Formation of 1,2,4-triazoles from hydrazines and nitriles or related compounds. |

This compound as a Building Block for Functionalized Molecules

Beyond direct heterocycle formation, this compound can be used to introduce the cyclooctylhydrazino moiety into more complex structures. This functional group can then be further elaborated. For example, the reaction of this compound with carboxylic acids or their derivatives can yield acylhydrazides ontosight.ai. These acylhydrazides themselves can serve as intermediates for further synthetic transformations, such as cyclization reactions or modifications of the acyl group.

The broader concept of using "building blocks" in organic synthesis is central to efficient pathway design d-nb.infoenamine.net. Building blocks are pre-functionalized molecules that can be readily incorporated into a target structure, reducing the number of synthetic steps. This compound fits this description, providing a readily available source of the this compound unit. Its inclusion in a synthetic plan allows chemists to leverage established reactions of the hydrazine functional group while simultaneously introducing the cyclooctyl ring system. This approach is akin to how various other substituted hydrazines are utilized in medicinal chemistry and materials science research to create diverse molecular scaffolds enamine.netgoogle.com.

The development of computational tools for synthetic pathway design, such as those that analyze reaction rules and building block accessibility, highlights the importance of well-characterized and versatile starting materials d-nb.infofrontiersin.org. While specific computational pathway generation involving this compound might not be extensively documented, its chemical properties align with the types of building blocks that such algorithms would consider for constructing complex molecules.

Future Directions and Emerging Research Avenues in Cyclooctylhydrazine Chemistry

Exploration of Novel Synthetic Pathways Utilizing Sustainable Methodologies

The synthesis of hydrazine (B178648) derivatives has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. A significant future direction lies in the development of sustainable and green synthetic routes to cyclooctylhydrazine and its derivatives.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers a green alternative to conventional chemical methods. Recent advancements have demonstrated the potential of imine reductases (IREDs) for the synthesis of both acyclic and cyclic N-alkylhydrazines through reductive hydrazination of carbonyl compounds. nih.gov Engineered IREDs have shown the ability to catalyze the formation of chiral hydrazine motifs with high enantioselectivity. nih.gov Future research could focus on developing specific IREDs or other enzyme classes, such as hydrazine synthetases, for the direct and stereoselective synthesis of this compound from readily available precursors like cyclooctanone (B32682). This biocatalytic approach would not only enhance the sustainability of the synthesis but also provide access to enantiopure this compound derivatives, which are valuable for various applications. nih.govresearchgate.net

Green Chemistry Principles: The application of green chemistry principles, such as the use of aqueous media, solvent-free conditions, and microwave irradiation, is another promising avenue. orientjchem.orgminarjournal.comresearchgate.net For instance, mechanochemical synthesis has been successfully employed for the preparation of hydrazone derivatives, offering high yields and reduced reaction times. nih.gov Exploring these techniques for the synthesis of this compound could lead to more environmentally friendly and economically viable processes. The development of methods that minimize waste and avoid the use of toxic solvents will be a key focus in this area. mdpi.com

The following table summarizes potential sustainable synthetic methodologies for this compound:

| Methodology | Key Advantages | Potential Precursors for this compound |

| Biocatalysis (e.g., IREDs) | High selectivity, mild reaction conditions, reduced environmental impact. nih.govnih.gov | Cyclooctanone, Cyclooctene (B146475) |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficiency. minarjournal.comresearchgate.net | Cyclooctyl bromide, Cyclooctanol |

| Mechanochemistry | Solvent-free, high efficiency, reduced waste. nih.gov | Cyclooctanone, Hydrazine hydrate (B1144303) |

| Aqueous Media Synthesis | Elimination of organic solvents, improved safety. orientjchem.org | Water-soluble cyclooctyl precursors |

Advanced Computational Design of this compound Derivatives with Targeted Reactivity

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel this compound derivatives. By employing theoretical models, researchers can predict the properties and reactivity of new compounds, thereby guiding synthetic efforts towards molecules with desired functionalities.